molecular formula C6H12ClNO B2391946 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride CAS No. 2171802-75-6

3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride

Cat. No.: B2391946
CAS No.: 2171802-75-6
M. Wt: 149.62
InChI Key: ZQBYEXXYVSGDKE-UHFFFAOYSA-N
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Description

3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is a cyclic amine compound with the molecular formula C6H11NO·HCl. It is known for its unique bicyclic structure, which includes an oxygen bridge. This compound has been studied for its various physical, chemical, and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene oxide with ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition or activation of biochemical pathways .

Comparison with Similar Compounds

    7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with an oxygen bridge, used in different chemical reactions.

    Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) Adipate: A derivative used in polymer chemistry.

Uniqueness: 3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is unique due to its specific amine group and hydrochloride salt form, which confer distinct chemical and biological properties.

Biological Activity

3-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This compound is structurally characterized by a unique bicyclic framework that includes an oxygen atom, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It has been shown to act as both a substrate and an inhibitor in biochemical reactions, influencing the activity of enzymes and other proteins involved in critical metabolic pathways.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, including:

  • Enzyme Inhibition : It can inhibit specific enzymes, which may lead to altered metabolic processes.
  • Receptor Interaction : The compound has been studied for its affinity towards various receptors, including NMDA receptors, which are crucial for synaptic plasticity and memory function .
  • Potential Therapeutic Applications : There is ongoing research into its use as a therapeutic agent in conditions such as cancer, where it may modulate pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Inhibition of PI3K-AKT-mTOR Pathway : A study demonstrated that this compound acts as a non-nitrogen-containing morpholine isostere, effectively inhibiting the PI3K-AKT-mTOR pathway, which is often dysregulated in cancer cells. This inhibition leads to reduced cell viability in cancer cell lines .
  • NMDA Receptor Modulation : Another investigation focused on the compound's interaction with NMDA receptors, revealing that it can function as a partial agonist or antagonist depending on the specific receptor subtype involved. This property suggests potential applications in neurological disorders .

Data Table: Biological Activity Overview

Biological ActivityEffectReference
Enzyme InhibitionYes
NMDA Receptor AgonismPartial
PI3K-AKT-mTOR InhibitionYes

Properties

IUPAC Name

3-oxabicyclo[4.1.0]heptan-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-6-4-1-2-8-3-5(4)6;/h4-6H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBYEXXYVSGDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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